molecular formula C16H19N3O B5282914 1-(4-Butylphenyl)-3-pyridin-3-ylurea

1-(4-Butylphenyl)-3-pyridin-3-ylurea

Cat. No.: B5282914
M. Wt: 269.34 g/mol
InChI Key: KIQSFUOATLEJCQ-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-pyridin-3-ylurea is an organic compound that features a urea linkage between a butyl-substituted phenyl ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 4-butylaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aromatic compounds with nitro or halogen groups.

Scientific Research Applications

1-(4-Butylphenyl)-3-pyridin-3-ylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage allows the compound to form hydrogen bonds with target proteins, potentially inhibiting their activity. The butyl and pyridine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Butylphenyl)-3-phenylurea: Similar structure but lacks the pyridine ring.

    1-(4-Butylphenyl)-3-pyridin-2-ylurea: Similar structure but with the pyridine ring in a different position.

    1-(4-Butylphenyl)-3-pyridin-4-ylurea: Similar structure but with the pyridine ring in another position.

Uniqueness: 1-(4-Butylphenyl)-3-pyridin-3-ylurea is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, potentially leading to unique applications in various fields.

Properties

IUPAC Name

1-(4-butylphenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-3-5-13-7-9-14(10-8-13)18-16(20)19-15-6-4-11-17-12-15/h4,6-12H,2-3,5H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQSFUOATLEJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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